N-Benzylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-Benzylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with benzyl halides under basic conditions. One common method includes the use of a copper(I)-catalyzed aerobic oxidative coupling reaction. This reaction is compatible with a broad range of functional groups and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP (tert-Butyl hydroperoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Benzylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the benzyl group.
N-Benzylimidazo[1,2-b]pyridazine: Similar structure but with a different nitrogen arrangement in the ring system.
Uniqueness
N-Benzylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-benzylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-15-14-11-16-13-8-4-5-9-17(13)14/h1-9,11,15H,10H2 |
InChI Key |
WYZOMIBBJDKWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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